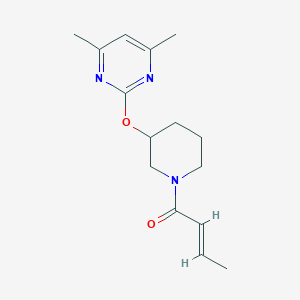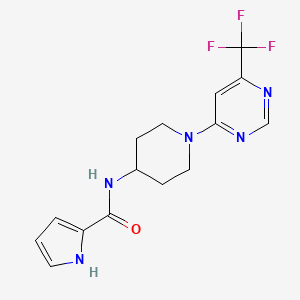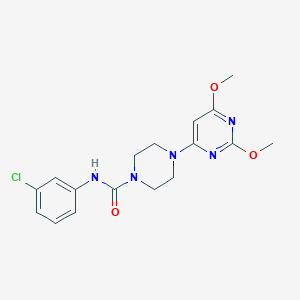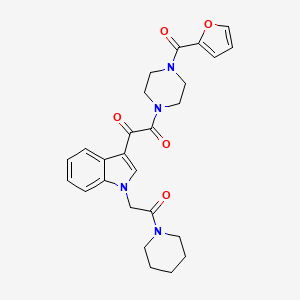![molecular formula C21H25N3O5S B2748173 N-(3,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1252913-01-1](/img/no-structure.png)
N-(3,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C21H25N3O5S and its molecular weight is 431.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The compound and its derivatives have been explored for their chemical synthesis and properties. A study detailed the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(methylthio)acetamides leading to erythrinanes, showcasing a method applied to a formal synthesis of naturally occurring Erythrina alkaloids (Shiho Chikaoka et al., 2003). Another research focused on the formation and X-ray structure determination of pyrimidinone derivatives, suggesting the compound's utility in structural chemistry and material science (J. Banfield et al., 1987).
Antimicrobial and Antitumor Activities
Research has also been conducted on the antimicrobial and antitumor activities of thienopyrimidine derivatives. Synthesis and antimicrobial activity studies of new pyridothienopyrimidines and pyridothienotriazines showed the potential of these compounds in developing new antimicrobial agents (A. Abdel-rahman et al., 2002). Similarly, a series of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, demonstrated significant antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (A. Hossan et al., 2012).
Radioligand Imaging
One notable application in the field of radioligand imaging involves the synthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. This demonstrates the compound's relevance in neuroimaging and the study of neuroinflammation, offering insights into its potential use in medical diagnostics (F. Dollé et al., 2008).
Organic Synthesis and Catalysis
The compound's framework has been applied in organic synthesis and catalysis. For instance, a study on the photochemistry of 4(3H)-pyrimidin-4-ones highlighted its use in forming medium-ring lactams, contributing to the field of organic photochemistry and synthesis (Y. Hirai et al., 1980).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid with 3,4-dimethoxyaniline, followed by acetylation of the resulting amide with acetic anhydride.", "Starting Materials": [ "3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid", "3,4-dimethoxyaniline", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid with 3,4-dimethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane to form the corresponding amide intermediate.", "Step 2: Acetylation of the amide intermediate with acetic anhydride in the presence of a base such as triethylamine (TEA) in anhydrous dichloromethane to yield the final product, N-(3,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide." ] } | |
CAS No. |
1252913-01-1 |
Molecular Formula |
C21H25N3O5S |
Molecular Weight |
431.51 |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C21H25N3O5S/c1-13(2)7-9-23-20(26)19-15(8-10-30-19)24(21(23)27)12-18(25)22-14-5-6-16(28-3)17(11-14)29-4/h5-6,8,10-11,13H,7,9,12H2,1-4H3,(H,22,25) |
InChI Key |
UMYOPGALXXZXAE-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC(=C(C=C3)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-Bromo-2-furanyl)-[2-[(3-methylphenyl)methylthio]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2748092.png)
![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2748093.png)
![3-((4-(4-methoxyphenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2748095.png)
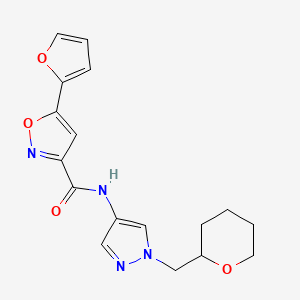
![{[2-Bromo-4-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2748097.png)
![N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2748098.png)

![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2748103.png)
